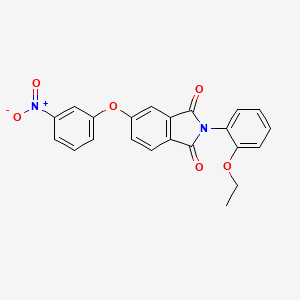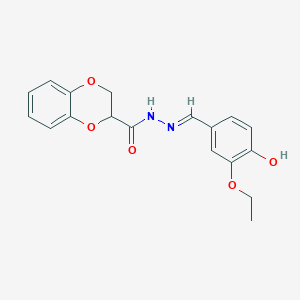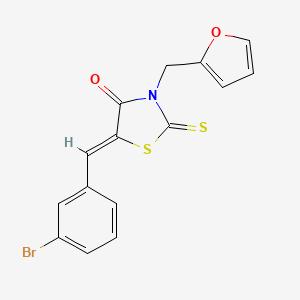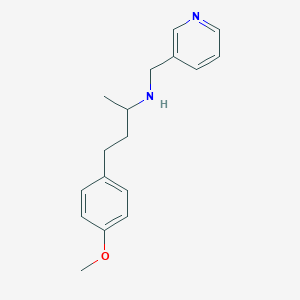
2-(2-ethoxyphenyl)-5-(3-nitrophenoxy)-1H-isoindole-1,3(2H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-ethoxyphenyl)-5-(3-nitrophenoxy)-1H-isoindole-1,3(2H)-dione, also known as EPN, is a synthetic compound that has been studied for its potential applications in scientific research. EPN is a member of the isoindole family of compounds, which have been shown to possess a range of biological activities. In
Mecanismo De Acción
The mechanism of action of 2-(2-ethoxyphenyl)-5-(3-nitrophenoxy)-1H-isoindole-1,3(2H)-dione involves the inhibition of acetylcholinesterase, as mentioned above. In addition, 2-(2-ethoxyphenyl)-5-(3-nitrophenoxy)-1H-isoindole-1,3(2H)-dione has been shown to have antioxidant properties, which may help to protect against oxidative damage in the brain. 2-(2-ethoxyphenyl)-5-(3-nitrophenoxy)-1H-isoindole-1,3(2H)-dione has also been shown to modulate the activity of certain ion channels in the brain, which could have implications for the treatment of other neurological disorders.
Biochemical and Physiological Effects:
2-(2-ethoxyphenyl)-5-(3-nitrophenoxy)-1H-isoindole-1,3(2H)-dione has been shown to have a range of biochemical and physiological effects in animal models. In addition to its effects on acetylcholinesterase activity and ion channel modulation, 2-(2-ethoxyphenyl)-5-(3-nitrophenoxy)-1H-isoindole-1,3(2H)-dione has been shown to increase the levels of certain neurotransmitters in the brain, including dopamine and norepinephrine. 2-(2-ethoxyphenyl)-5-(3-nitrophenoxy)-1H-isoindole-1,3(2H)-dione has also been shown to have anti-inflammatory effects, which could be beneficial in the treatment of neurodegenerative disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2-(2-ethoxyphenyl)-5-(3-nitrophenoxy)-1H-isoindole-1,3(2H)-dione in lab experiments is its specificity for acetylcholinesterase inhibition. This makes it a useful tool for studying the role of acetylcholine in various physiological processes. However, one limitation of using 2-(2-ethoxyphenyl)-5-(3-nitrophenoxy)-1H-isoindole-1,3(2H)-dione is its potential toxicity at high doses. Careful dosing and monitoring of animals is necessary to avoid adverse effects.
Direcciones Futuras
There are several potential future directions for research on 2-(2-ethoxyphenyl)-5-(3-nitrophenoxy)-1H-isoindole-1,3(2H)-dione. One area of interest is in the development of new drugs based on the structure of 2-(2-ethoxyphenyl)-5-(3-nitrophenoxy)-1H-isoindole-1,3(2H)-dione. By modifying the structure of 2-(2-ethoxyphenyl)-5-(3-nitrophenoxy)-1H-isoindole-1,3(2H)-dione, it may be possible to develop compounds with improved potency and selectivity for acetylcholinesterase inhibition. Another area of research is in the development of new animal models for studying the effects of 2-(2-ethoxyphenyl)-5-(3-nitrophenoxy)-1H-isoindole-1,3(2H)-dione on neurological function. Finally, further research is needed to fully understand the biochemical and physiological effects of 2-(2-ethoxyphenyl)-5-(3-nitrophenoxy)-1H-isoindole-1,3(2H)-dione, as well as its potential applications in the treatment of neurological disorders.
Métodos De Síntesis
2-(2-ethoxyphenyl)-5-(3-nitrophenoxy)-1H-isoindole-1,3(2H)-dione can be synthesized via a multi-step process involving the reaction of 2-ethoxyaniline with phthalic anhydride, followed by nitration and subsequent reduction of the resulting compound. The final product is obtained through cyclization of the intermediate compound.
Aplicaciones Científicas De Investigación
2-(2-ethoxyphenyl)-5-(3-nitrophenoxy)-1H-isoindole-1,3(2H)-dione has been studied for its potential applications in a variety of scientific fields, including medicinal chemistry, pharmacology, and neuroscience. One area of research where 2-(2-ethoxyphenyl)-5-(3-nitrophenoxy)-1H-isoindole-1,3(2H)-dione has shown promise is in the development of new drugs for the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. 2-(2-ethoxyphenyl)-5-(3-nitrophenoxy)-1H-isoindole-1,3(2H)-dione has been shown to inhibit the activity of an enzyme called acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. By inhibiting this enzyme, 2-(2-ethoxyphenyl)-5-(3-nitrophenoxy)-1H-isoindole-1,3(2H)-dione may help to increase the levels of acetylcholine in the brain, which could improve cognitive function in patients with these disorders.
Propiedades
IUPAC Name |
2-(2-ethoxyphenyl)-5-(3-nitrophenoxy)isoindole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16N2O6/c1-2-29-20-9-4-3-8-19(20)23-21(25)17-11-10-16(13-18(17)22(23)26)30-15-7-5-6-14(12-15)24(27)28/h3-13H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFULEQCVIKRDJE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1N2C(=O)C3=C(C2=O)C=C(C=C3)OC4=CC=CC(=C4)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16N2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-ethoxyphenyl)-5-(3-nitrophenoxy)-1H-isoindole-1,3(2H)-dione | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[1-(2-fluoro-4-methoxybenzyl)-3-oxo-2-piperazinyl]-N-methyl-N-(4-methylbenzyl)acetamide](/img/structure/B6088221.png)

![{3-(2,4-difluorobenzyl)-1-[(1,5-dimethyl-1H-pyrazol-3-yl)carbonyl]-3-piperidinyl}methanol](/img/structure/B6088242.png)
![N-(1,4,5,6,7,8-hexahydrocyclohepta[c]pyrazol-3-ylmethyl)-N-methyl-6-oxo-1-[2-(2-pyridinyl)ethyl]-3-piperidinecarboxamide](/img/structure/B6088256.png)
![N-[2-(2-methyl-6-oxo-1,6-dihydropyrimidin-4-yl)ethyl]-1-pyridin-2-ylpiperidine-3-carboxamide](/img/structure/B6088263.png)
![2-hydroxy-5-nitrobenzaldehyde [2-(4-bromophenyl)-6-phenyl-4-pyrimidinyl]hydrazone](/img/structure/B6088264.png)
![2-(4-{[(4-methoxypyridin-2-yl)methyl]amino}-6-methylpyrimidin-2-yl)phenol](/img/structure/B6088269.png)
![5-{[3-(methoxymethyl)-1-piperidinyl]carbonyl}-2-(1-pyrrolidinyl)pyridine](/img/structure/B6088281.png)
![3-{2-[4-(benzyloxy)-1-piperidinyl]-2-oxoethyl}-4-(3-furylmethyl)-2-piperazinone](/img/structure/B6088282.png)



![N-(3-{[1-(4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]amino}phenyl)acetamide hydrochloride](/img/structure/B6088309.png)
![4-[(4-propyl-1H-1,2,3-triazol-1-yl)methyl]-1-(tetrahydro-3-furanylmethyl)piperidine trifluoroacetate](/img/structure/B6088327.png)